Methyl (1R,3S)-3-amino-1-methylcyclopentane-1-carboxylate hydrochloride
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Overview
Description
Methyl (1R,3S)-3-amino-1-methylcyclopentane-1-carboxylate hydrochloride is a chiral compound with significant applications in various fields, including medicinal chemistry and organic synthesis. This compound is known for its unique stereochemistry, which plays a crucial role in its biological activity and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Methyl (1R,3S)-3-amino-1-methylcyclopentane-1-carboxylate hydrochloride involves several synthetic routes. One common method is the asymmetric cycloaddition reaction using a chiral source in an N-acylhydroxylamine compound as a chiral inducer. This method builds two chiral centers of the target product and involves a one-step ammonolysis reaction between a chiral hydroxy acid ester and hydroxylamine . Another method involves using the amide formed from chiral carboxylic acids and azanol as a chiral source, followed by a chiral Diels-Alder reaction, oxidation, reduction, alkaline deprotection, and acidification reactions .
Industrial Production Methods
The industrial production of this compound typically follows the same synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The raw materials used are widely available and cost-effective, making the production process economically viable .
Chemical Reactions Analysis
Types of Reactions
Methyl (1R,3S)-3-amino-1-methylcyclopentane-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced .
Scientific Research Applications
Methyl (1R,3S)-3-amino-1-methylcyclopentane-1-carboxylate hydrochloride has numerous applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is an intermediate in the production of pharmaceuticals, particularly those targeting specific chiral centers.
Industry: It is used in the manufacture of fine chemicals and specialty materials
Mechanism of Action
The mechanism of action of Methyl (1R,3S)-3-amino-1-methylcyclopentane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound’s chiral centers play a crucial role in its binding affinity and selectivity towards these targets. The pathways involved include enzyme inhibition, receptor binding, and modulation of biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- (1R,3S)-3-Amino-1-methylcyclohexanol hydrochloride
- Methyl (1R,3S)-3-aminocyclohexane-1-carboxylate hydrochloride
Uniqueness
Methyl (1R,3S)-3-amino-1-methylcyclopentane-1-carboxylate hydrochloride is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Compared to similar compounds, it offers higher selectivity and potency in its applications, making it a valuable compound in various research and industrial fields .
Properties
Molecular Formula |
C8H16ClNO2 |
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Molecular Weight |
193.67 g/mol |
IUPAC Name |
methyl (1R,3S)-3-amino-1-methylcyclopentane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c1-8(7(10)11-2)4-3-6(9)5-8;/h6H,3-5,9H2,1-2H3;1H/t6-,8+;/m0./s1 |
InChI Key |
ZHHPQWQLZPOEFX-QDOHZIMISA-N |
Isomeric SMILES |
C[C@]1(CC[C@@H](C1)N)C(=O)OC.Cl |
Canonical SMILES |
CC1(CCC(C1)N)C(=O)OC.Cl |
Origin of Product |
United States |
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